NUC-7738

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C26H29N6O7P |

|---|---|

分子量 |

568.5 g/mol |

IUPAC名 |

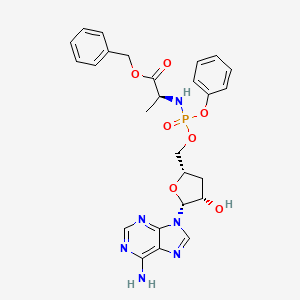

benzyl (2S)-2-[[[(2S,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |

InChI |

InChI=1S/C26H29N6O7P/c1-17(26(34)36-13-18-8-4-2-5-9-18)31-40(35,39-19-10-6-3-7-11-19)37-14-20-12-21(33)25(38-20)32-16-30-22-23(27)28-15-29-24(22)32/h2-11,15-17,20-21,25,33H,12-14H2,1H3,(H,31,35)(H2,27,28,29)/t17-,20-,21-,25+,40?/m0/s1 |

InChIキー |

UDLWWGQHMQIYCV-FELPLCCLSA-N |

異性体SMILES |

C[C@@H](C(=O)OCC1=CC=CC=C1)NP(=O)(OC[C@@H]2C[C@@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OC5=CC=CC=C5 |

正規SMILES |

CC(C(=O)OCC1=CC=CC=C1)NP(=O)(OCC2CC(C(O2)N3C=NC4=C(N=CN=C43)N)O)OC5=CC=CC=C5 |

製品の起源 |

United States |

Foundational & Exploratory

NUC-7738: A Technical Overview of a Novel Anticancer Agent

Executive Summary

NUC-7738 is an investigational anticancer agent engineered to overcome the inherent limitations of its parent compound, cordycepin (B1669437) (3'-deoxyadenosine), a naturally occurring nucleoside analog.[1][2] By leveraging a proprietary phosphoramidate (B1195095) prodrug approach known as ProTide technology, this compound is designed for enhanced cellular uptake, resistance to metabolic breakdown, and efficient intracellular activation.[1][3] This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, relevant signaling pathways, and key experimental data for this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is a phosphoramidate derivative of 3'-deoxyadenosine. The ProTide modification involves the attachment of a phosphoramidate moiety to the 5'-hydroxyl group of the ribose sugar. This moiety consists of an aryl group and an amino acid ester, which confers increased lipophilicity and masks the negative charge of the phosphate (B84403) group, facilitating passage across the cell membrane.

IUPAC Name: benzyl (B1604629) (2S)-2-[[[(2S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate

Chemical Formula: C₂₆H₂₉N₆O₇P

Molecular Weight: 568.52 g/mol

SMILES: C--INVALID-LINK--NP(=O)(OC[C@@H]2C--INVALID-LINK--N3C=NC4=C(N=CN=C43)N">C@HO)OC5=CC=CC=C5

Mechanism of Action

The anticancer activity of this compound is contingent on its intracellular conversion to the active triphosphate metabolite, 3'-deoxyadenosine triphosphate (3'-dATP). The ProTide technology facilitates a more efficient generation of this active metabolite compared to the administration of the parent nucleoside, cordycepin.[2][4]

Intracellular Activation

This compound is designed to bypass the resistance mechanisms that limit the efficacy of cordycepin, such as rapid degradation by adenosine (B11128) deaminase (ADA) and reliance on nucleoside transporters for cellular entry.[1][5] Once inside the cell, the ProTide moiety is cleaved in a two-step enzymatic process. The first step involves the hydrolysis of the amino acid ester by cellular esterases, followed by the cleavage of the phosphoramidate bond by the histidine triad (B1167595) nucleotide-binding protein 1 (HINT-1).[1][3] This process releases 3'-deoxyadenosine monophosphate (3'-dAMP), which is then further phosphorylated by cellular kinases to the active diphosphate (B83284) (3'-dADP) and triphosphate (3'-dATP) forms.[1]

Intracellular activation pathway of this compound.

Molecular Effects of 3'-dATP

The primary mechanism of cytotoxicity of 3'-dATP is the inhibition of RNA synthesis. As an analog of adenosine triphosphate, 3'-dATP is incorporated into growing RNA chains by RNA polymerases. However, due to the absence of a 3'-hydroxyl group on the ribose sugar, the subsequent addition of the next nucleotide is blocked, leading to premature chain termination.[2] This disruption of RNA synthesis profoundly impacts gene expression and ultimately leads to cell death.[6]

Furthermore, this compound has been shown to induce apoptosis and modulate the NF-κB signaling pathway.[1]

Signaling Pathways

Induction of Apoptosis

Treatment with this compound leads to the activation of apoptotic pathways in cancer cells. A key indicator of this is the cleavage of poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair and cell death.[7] The accumulation of the active metabolite 3'-dATP is believed to be the trigger for this pro-apoptotic response.

Attenuation of NF-κB Signaling

Nuclear factor-kappa B (NF-κB) is a protein complex that plays a crucial role in regulating the immune response to infection and is also implicated in cancer cell proliferation and survival. Studies have demonstrated that this compound treatment leads to a reduction in the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting its transcriptional activity.[1] This attenuation of NF-κB signaling contributes to the anticancer effects of this compound.

Downstream signaling effects of this compound.

Experimental Data

In Vitro Cytotoxicity

This compound has demonstrated potent cytotoxic activity against a range of cancer cell lines, with significantly lower IC₅₀ values compared to its parent compound, 3'-deoxyadenosine.

| Cell Line | Cancer Type | This compound IC₅₀ (µM) | 3'-dA IC₅₀ (µM) |

| HAP1 | Near-haploid human cell line | ~5 | >100 |

| AGS | Gastric Adenocarcinoma | ~10 | >100 |

| CAKI-1 | Renal Cell Carcinoma | ~20 | >100 |

| NCI-786 | Renal Cell Carcinoma | ~15 | >100 |

| A498 | Renal Cell Carcinoma | ~25 | >100 |

| UO-31 | Renal Cell Carcinoma | ~30 | >100 |

| A375 | Melanoma | ~8 | >100 |

| MALME-3M | Melanoma | ~12 | >100 |

| OVCAR-3 | Ovarian Carcinoma | ~18 | >100 |

| OVCAR-4 | Ovarian Carcinoma | ~20 | >100 |

| Data compiled from Schwenzer et al., Clinical Cancer Research, 2021.[1][7] |

Clinical Pharmacokinetics

In the first-in-human Phase I clinical trial (NuTide:701), this compound demonstrated a predictable plasma pharmacokinetic profile.[5] Intravenous administration resulted in a dose-proportional increase in maximum concentration (Cₘₐₓ) and area under the curve (AUC). Importantly, high intracellular levels of the active metabolite, 3'-dATP, were detected in peripheral blood mononuclear cells shortly after infusion and were sustained for at least 24 hours.[5]

Experimental Protocols

Chemical Synthesis of this compound

A detailed, multi-step synthesis of this compound has been described.[1] The process involves the preparation of a pre-activated monophosphorylated version of 3'-deoxyadenosine using ProTide chemistry. A key step is a protection-deprotection method to achieve the final compound with high purity (>99%).[1]

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 10⁴ cells per well and incubated for 24 hours.[1]

-

Treatment: Cells were treated with varying concentrations of this compound or 3'-deoxyadenosine for 48 hours.[1]

-

MTT Addition: 1.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well.[1]

-

Incubation: Plates were incubated for 2 hours at 37°C.[1]

-

Solubilization: The medium was removed, and the formazan (B1609692) crystals were dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Reading: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: IC₅₀ values were calculated using a nonlinear regression model.[1]

Western Blotting for PARP Cleavage and NF-κB Translocation

-

Cell Lysis: Treated and untreated cells were harvested and lysed using a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Protein concentration in the lysates was determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane was blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane was incubated with primary antibodies specific for cleaved PARP or the NF-κB p65 subunit.[1]

-

Secondary Antibody Incubation: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[1]

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection reagent.[1]

RNA Sequencing (RNA-seq) Analysis

-

RNA Isolation: Total RNA was isolated from cells treated with this compound or 3'-deoxyadenosine.

-

Library Preparation: RNA-seq libraries were prepared according to the manufacturer's protocol (e.g., Illumina TruSeq).

-

Sequencing: Libraries were sequenced on a high-throughput sequencing platform (e.g., Illumina HiSeq).[7]

-

Data Analysis:

-

Raw sequencing reads were assessed for quality.

-

Reads were aligned to the human reference genome.

-

Differential gene expression analysis was performed to identify genes that were significantly up- or down-regulated upon treatment.[1]

-

Experimental workflow for RNA sequencing.

Conclusion

This compound represents a promising advancement in the development of nucleoside analog-based cancer therapies. By employing the ProTide technology, it effectively overcomes the pharmacological limitations of its parent compound, cordycepin, leading to enhanced anticancer activity. The well-defined mechanism of action, involving efficient intracellular activation to 3'-dATP and subsequent disruption of RNA synthesis and key signaling pathways, provides a strong rationale for its continued clinical development. The data from preclinical and early-phase clinical studies support the potential of this compound as a novel treatment for various solid tumors and hematological malignancies.

References

- 1. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NuCana Presents Promising Data on this compound at the European Society of Medical Oncology (ESMO) Annual Meeting 2022 | NuCana plc [ir.nucana.com]

- 3. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Characterization of this compound, an Aryloxy Phosphoramidate of 3′-Deoxyadenosine, as a Potential Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. NuCana plc - ProTide technology to transform some of the most widely prescribed chemotherapy / cancer agents [nucana.com]

- 7. researchgate.net [researchgate.net]

NUC-7738: A ProTide Approach to Overcoming Cancer Resistance

An In-depth Technical Guide on the Mechanism of Action of NUC-7738 in Cancer Cells

Introduction

This compound is an innovative investigational anticancer agent developed using ProTide technology. It is a phosphoramidate (B1195095) prodrug of 3'-deoxyadenosine (also known as cordycepin), a naturally occurring nucleoside analog with recognized anticancer properties. The clinical utility of 3'-deoxyadenosine has been historically limited by its rapid degradation in the bloodstream, poor cellular uptake, and dependence on intracellular activation by adenosine (B11128) kinase. This compound is designed to bypass these resistance mechanisms, ensuring efficient delivery of the active metabolite to cancer cells. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its cellular uptake, metabolic activation, and downstream effects on critical signaling pathways in cancer cells.

Data Presentation

The cytotoxic activity of this compound has been evaluated across a range of cancer cell lines and compared to its parent compound, 3'-deoxyadenosine (3'-dA). While a comprehensive dataset from the key study by Schwenzer et al. in Clinical Cancer Research (2021) was located in a supplementary table (Supplementary Table S1), the specific values were not accessible in the public domain search results. However, the study reported that this compound demonstrated significantly greater potency.[1]

| Cell Line | Cancer Type | This compound IC50 (µM) | 3'-dA IC50 (µM) | Fold-change in Potency | Reference |

| HAP1 | Haploid Human Cell Line | Data not available | Data not available | N/A | [1] |

| Tera-1 | Teratocarcinoma | Data not available | Data not available | >40-fold more sensitive to this compound | [1] |

| Gastric Cancer Cell Lines | Gastric Cancer | Mean: 18.8 | Mean: 137.8 | ~7.3-fold greater for this compound (mean) | [1] |

| Renal Cancer Cell Lines | Renal Cancer | Mean: 18.8 | Mean: 137.8 | ~7.3-fold greater for this compound (mean) | [1] |

| Melanoma Cell Lines | Melanoma | Mean: 18.8 | Mean: 137.8 | ~7.3-fold greater for this compound (mean) | [1] |

| Ovarian Cancer Cell Lines | Ovarian Cancer | Mean: 18.8 | Mean: 137.8 | ~7.3-fold greater for this compound (mean) | [1] |

Note: The table reflects the mean IC50 values across a panel of cell lines as reported in the main text of Schwenzer et al., 2021. Specific IC50 values for individual cell lines from the supplementary data were not accessible.

Mechanism of Action

Cellular Uptake and Activation

This compound is designed to efficiently penetrate cancer cells. Once inside the cell, it undergoes a unique activation process that circumvents the common resistance mechanisms that limit the efficacy of its parent compound, 3'-deoxyadenosine.

References

NUC-7738: A Technical Deep Dive into ProTide-Enhanced Nucleoside Analogue Therapy

Edinburgh, UK - NUC-7738, a novel investigational anticancer agent developed by NuCana, represents a significant advancement in nucleoside analogue therapy.[1][2] Leveraging the proprietary ProTide technology, this compound is designed to overcome the inherent limitations of its parent compound, 3'-deoxyadenosine (cordycepin), a naturally occurring nucleoside analogue with potent but clinically unharnessed anticancer properties.[1][3] This technical guide provides an in-depth exploration of the ProTide technology as applied to this compound, its mechanism of action, and the current landscape of its clinical development for researchers, scientists, and drug development professionals.

The ProTide Technology: Overcoming the Hurdles of Nucleoside Analogues

Nucleoside analogues have long been a cornerstone of chemotherapy. However, their efficacy is often hampered by several cancer resistance mechanisms, including poor cellular uptake, rapid degradation by enzymes in the bloodstream, and reliance on intracellular activation by kinases, which can be deficient in cancer cells.[1][4]

The ProTide technology is a prodrug strategy engineered to bypass these challenges.[4][5] It involves the chemical attachment of a phosphoramidate (B1195095) moiety to the nucleoside analogue. This protective "cap" renders the molecule more lipophilic, facilitating its passive diffusion across the cell membrane, independent of nucleoside transporters.[6] Once inside the cell, the phosphoramidate group is cleaved by intracellular enzymes, releasing the pre-activated monophosphorylated form of the nucleoside analogue.[1][3] This circumvents the need for the initial and often rate-limiting phosphorylation step catalyzed by nucleoside kinases.[1]

In the case of this compound, the ProTide technology confers several critical advantages over its parent compound, 3'-deoxyadenosine (3'-dA):

-

Protection from Degradation: The phosphoramidate moiety shields this compound from rapid deamination and degradation by adenosine (B11128) deaminase (ADA) in the bloodstream, a major limitation of 3'-dA.[1][3]

-

Enhanced Cellular Uptake: The increased lipophilicity of this compound allows it to enter cancer cells more efficiently, bypassing the reliance on specific nucleoside transporters that can be downregulated in resistant tumors.[6]

-

Bypassing Kinase-Dependent Activation: By delivering the pre-activated monophosphate form, this compound is not dependent on adenosine kinase for its initial activation, a crucial step that is often inefficient in cancer cells.[1]

Mechanism of Action: From Intracellular Activation to Apoptosis

The journey of this compound from an inactive prodrug to a potent cytotoxic agent involves a precise intracellular activation cascade and subsequent disruption of key cellular processes.

Intracellular Activation of this compound

Once inside the cancer cell, the phosphoramidate moiety of this compound is cleaved by the enzyme Histidine Triad Nucleotide-Binding Protein 1 (HINT1) .[1][3] This enzymatic step is crucial as it releases the active monophosphorylated metabolite, 3'-deoxyadenosine monophosphate (3'-dAMP).[1] Subsequently, 3'-dAMP is further phosphorylated by intracellular kinases, namely adenosine monophosphate kinase (AMPK) and nucleoside diphosphate (B83284) kinase (NDPK) , to its active triphosphate form, 3'-deoxyadenosine triphosphate (3'-dATP).[7]

Downstream Cellular Effects

The active metabolite, 3'-dATP, exerts its anticancer effects through multiple mechanisms:

-

Inhibition of RNA Polyadenylation: 3'-dATP acts as a chain terminator during RNA synthesis, leading to the inhibition of polyadenylation. This disruption of RNA processing results in aberrant gene expression and ultimately triggers apoptosis.[8]

-

Induction of Apoptosis: this compound has been shown to be a potent pro-apoptotic agent in cancer cells.[1]

-

Modulation of the NF-κB Pathway: this compound has also been observed to affect the NF-κB signaling pathway, which is often dysregulated in cancer and plays a role in cell survival and proliferation.[1]

Preclinical and Clinical Data

In Vitro Potency

Preclinical studies have demonstrated the superior potency of this compound compared to its parent compound, 3'-dA, across a range of cancer cell lines.

| Cell Line | Cancer Type | This compound IC50 (µM) | 3'-dA IC50 (µM) | Fold Difference |

| HAP1 | - | ~10 | ~100 | ~10x |

| AGS | Gastric | ~20 | >200 | >10x |

| A498 | Renal | ~15 | ~150 | ~10x |

| A375 | Melanoma | ~25 | ~100 | ~4x |

| OVCAR-3 | Ovarian | ~30 | ~120 | ~4x |

| Tera-1 | Teratocarcinoma | <10 | >200 | >20x |

Data synthesized from published research.[1] Note: IC50 values are approximate and for comparative purposes.

Clinical Development: The NuTide:701 Study

This compound is currently being evaluated in the NuTide:701 clinical trial (NCT03829254), a Phase 1/2 study in patients with advanced solid tumors and lymphoma.[1][9]

Study Design:

-

Phase 1: A dose-escalation phase to determine the recommended Phase 2 dose (RP2D) and assess the safety and tolerability of this compound.[10]

-

Phase 2: An expansion phase to evaluate the antitumor activity of this compound as a monotherapy and in combination with other anticancer agents in specific tumor types.[11]

-

Favorable Safety Profile: Early results from the Phase 1 portion of the trial have indicated that this compound is well-tolerated by patients.[2]

-

Encouraging Anti-Tumor Activity: this compound has demonstrated encouraging signs of anticancer activity in patients with advanced solid tumors that were resistant to conventional treatments.[2] In a cohort of patients with PD-1 inhibitor-resistant melanoma, the combination of this compound with pembrolizumab (B1139204) resulted in a disease control rate of 75% and a median progression-free survival of 5.4 months.[8]

| Clinical Trial Metric | NuTide:701 (this compound + Pembrolizumab in Melanoma) |

| Patient Population | PD-1 inhibitor refractory/resistant metastatic melanoma |

| Disease Control Rate | 75% |

| Median Progression-Free Survival | 5.4 months |

Data from company press releases and conference presentations.[8]

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are extensive. The following provides a high-level overview of the key methodologies employed.

Cell Viability and IC50 Determination

-

Methodology: Cancer cell lines are seeded in 96-well plates and treated with a range of concentrations of this compound or the comparator agent. Cell viability is assessed after a defined incubation period (e.g., 72 hours) using a commercially available assay such as CellTiter-Glo® (Promega). IC50 values are calculated using non-linear regression analysis.

Intracellular Metabolite Analysis

-

Methodology: Cancer cells are incubated with this compound for various time points. Cells are then harvested, and intracellular metabolites are extracted. The levels of this compound, 3'-dAMP, and 3'-dATP are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Western Blotting for Apoptosis Markers

-

Methodology: Cells are treated with this compound or control. Whole-cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with primary antibodies against key apoptosis markers (e.g., cleaved PARP, cleaved caspase-3) and a loading control (e.g., GAPDH). Detection is performed using a horseradish peroxidase-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate.

Gene Knockout and siRNA for Mechanistic Studies

-

Methodology: To validate the role of specific enzymes in the activation of this compound, gene editing techniques such as CRISPR/Cas9 can be used to generate knockout cell lines (e.g., HINT1 knockout). Alternatively, small interfering RNA (siRNA) can be used to transiently knockdown the expression of the target gene. The sensitivity of these modified cell lines to this compound is then compared to that of the wild-type parental cells.

Conclusion

This compound, empowered by the ProTide technology, represents a promising new approach in cancer therapy. By overcoming the well-established resistance mechanisms that have limited the clinical utility of its parent compound, 3'-deoxyadenosine, this compound has the potential to offer a new treatment option for patients with advanced and resistant cancers. The ongoing clinical evaluation in the NuTide:701 study will be crucial in further defining its safety and efficacy profile and its future role in the oncology treatment landscape.

References

- 1. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-cancer drug derived from fungus shows promise in clinical trials — Oxford Cancer [cancer.ox.ac.uk]

- 3. aacrjournals.org [aacrjournals.org]

- 4. An overview of ProTide technology and its implications to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. NuCana plc - ProTide technology to transform some of the most widely prescribed chemotherapy / cancer agents [nucana.com]

- 7. This compound by NuCana for Lung Adenocarcinoma: Likelihood of Approval [pharmaceutical-technology.com]

- 8. NuCana plc - ProTide technology to transform some of the most widely prescribed chemotherapy / cancer agents [nucana.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. NuTide:701: a phase 1 trial to find the best dose and test the safety of a new drug called this compound in people with advanced solid tumours or lymphoma | Lymphoma Action [lymphoma-action.org.uk]

- 11. NuCana plc Announces Expansion Study of this compound in Combination with Pembrolizumab for PD-1 Inhibitor-Resistant Melanoma | Nasdaq [nasdaq.com]

NUC-7738: A Comprehensive Technical Guide to its Discovery and Development

A ProTide-Enhanced Nucleoside Analogue for Oncology

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and clinical evaluation of NUC-7738, a novel ProTide-enhanced nucleoside analogue of 3'-deoxyadenosine (cordycepin).

Introduction: Overcoming the Limitations of Cordycepin

Cordycepin, a naturally occurring nucleoside analogue isolated from the fungus Cordyceps sinensis, has long been recognized for its potent in vitro anti-cancer properties.[1] However, its clinical development has been impeded by significant pharmacological drawbacks. These include rapid degradation by the enzyme adenosine (B11128) deaminase (ADA), poor cellular uptake due to reliance on the human equilibrative nucleoside transporter 1 (hENT1), and a requisite intracellular phosphorylation cascade for activation, which can be a point of resistance.[2][3]

This compound was developed by NuCana using their proprietary ProTide technology to bypass these resistance mechanisms.[1][4] This technology masks the phosphate (B84403) group of the nucleotide with a phosphoramidate (B1195095) moiety, creating a prodrug that is resistant to degradation and can readily diffuse across cell membranes, independent of nucleoside transporters.[5][6]

Discovery and Synthesis

This compound is a 5'-aryloxy phosphoramidate prodrug of 3'-deoxyadenosine.[2][7] The ProTide technology involves the chemical addition of a protective phosphoramidate cap to the parent nucleoside.[5][8] This modification renders this compound resistant to deamination by ADA and facilitates its entry into cancer cells.[5]

Mechanism of Action

Once inside the cell, the ProTide moiety of this compound is cleaved by the intracellular phosphoramidase, histidine triad (B1167595) nucleotide-binding protein 1 (HINT1), to release the pre-activated monophosphate form of 3'-deoxyadenosine, 3'-dAMP.[5][8] This circumvents the need for the initial and often rate-limiting phosphorylation step by adenosine kinase. 3'-dAMP is then further phosphorylated to the active triphosphate metabolite, 3'-deoxyadenosine triphosphate (3'-dATP).[2]

The primary mechanisms of action of 3'-dATP include:

-

Inhibition of RNA Polyadenylation: 3'-dATP acts as a chain terminator during RNA synthesis, leading to the disruption of RNA polyadenylation.[9][10] This profoundly impacts gene expression in cancer cells.[9]

-

Induction of Apoptosis: this compound has been shown to be an effective proapoptotic agent in cancer cells.[5]

-

Modulation of the NF-κB Pathway: this compound has demonstrated effects on the NF-κB signaling pathway, a key regulator of inflammation, cell survival, and proliferation.[5]

Preclinical and Clinical Development

In Vitro Cytotoxicity

This compound has demonstrated significantly greater potency compared to its parent compound, 3'-deoxyadenosine, across a range of cancer cell lines.

| Cell Line | Cancer Type | This compound IC50 (µM) | 3'-deoxyadenosine IC50 (µM) |

| Hematological Malignancies | |||

| CCRF-CEM | Leukemia | <30 | - |

| HL-60 | Leukemia | <30 | - |

| KG-1 | Leukemia | <30 | - |

| MOLT-4 | Leukemia | <30 | - |

| K562 | Leukemia | <30 | - |

| MV4-11 | Leukemia | <30 | - |

| THP-1 | Leukemia | <30 | - |

| HEL92 | Leukemia | <30 | - |

| NCI-H929 | Multiple Myeloma | <30 | - |

| RPMI-8226 | Multiple Myeloma | <30 | - |

| Jurkat | T-cell Leukemia | <30 | - |

| Z138 | Mantle Cell Lymphoma | <30 | - |

| RL | B-cell Lymphoma | <30 | - |

| Solid Tumors | |||

| HAP1 | - | 18.8 (mean) | 137.8 (mean) |

| Tera-1 | Teratocarcinoma | >40-fold more sensitive to this compound | - |

| 786-O | Renal | 13 | - |

| HepG2 | Hepatocellular Carcinoma | <30 | - |

| MCF-7 | Breast | <30 | - |

| Bx-PC-3 | Pancreatic | <30 | - |

| HT29 | Colorectal | <30 | - |

| MIA PaCa-2 | Pancreatic | <30 | - |

| SW620 | Colorectal | <30 | - |

| Data sourced from multiple in vitro studies.[2][7] |

Preclinical Toxicology

Preclinical toxicology studies were conducted in beagle dogs. This compound was administered intravenously for 5 consecutive days followed by a 2-day rest, for 4 weeks. The highest non-severely toxic dose (HNSTD) was determined to be 10 mg/kg/day.[11]

| Parameter | Value at HNSTD (10 mg/kg/day) |

| This compound | |

| Mean AUC(0-t) | 638 ng/h/mL |

| Mean Cmax | 1,560 ng/mL |

| 3'-deoxyinosine (metabolite) | |

| Mean AUC(0-t) | Generally comparable to this compound |

| Mean Cmax | Consistently lower than this compound |

| Pharmacokinetic Parameters | |

| Median Tmax | 0.25 hours post-infusion |

| Mean Plasma Clearance (Cl) | 14,700–32,000 ml/h/kg |

| Mean Distribution Volume (Vss) | 7,320–21,100 ml/kg |

| Mean Elimination Half-life (t½) | 0.22–0.46 hours |

| Data from a preclinical toxicology study in beagle dogs.[11] |

Clinical Trials

This compound is being evaluated in the NuTide:701 clinical trial, a Phase I/II study in patients with advanced solid tumors or lymphoma.[12][13][14] Early results from the Phase I portion of the study have shown that this compound is well-tolerated and demonstrates encouraging signs of anti-cancer activity.[1]

Pharmacokinetic analysis from the trial revealed a predictable plasma profile with a dose-proportional increase in Cmax and AUC.[5] High and durable intracellular levels of the active metabolite, 3'-dATP, were observed in peripheral blood mononuclear cells (PBMCs).[5]

The Phase II part of the study is further evaluating this compound as a monotherapy and in combination with the PD-1 inhibitor pembrolizumab (B1139204) in patients with melanoma.[12][14]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of this compound.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound or 3'-deoxyadenosine for a specified period (e.g., 48 or 72 hours). Include untreated and vehicle-only controls.

-

MTT Addition: Following treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using non-linear regression analysis.

NF-κB Nuclear Translocation Assay (Western Blot)

This protocol is used to assess the effect of this compound on the nuclear translocation of the NF-κB p65 subunit.

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Cell Lysis and Fractionation: Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercially available kit or a standard protocol.

-

Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic extracts using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from the nuclear and cytoplasmic fractions by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with a primary antibody specific for the NF-κB p65 subunit.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Analyze the band intensities to determine the relative amounts of NF-κB p65 in the nuclear and cytoplasmic fractions. Use loading controls (e.g., Lamin B1 for the nuclear fraction and GAPDH for the cytoplasmic fraction) to normalize the data.

RNA Sequencing

This protocol outlines the general steps for transcriptomic analysis to elucidate the mechanism of action of this compound.

-

Cell Treatment and RNA Extraction: Treat cells with this compound and extract total RNA using a suitable kit.

-

Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).

-

Data Analysis:

-

Perform quality control checks on the raw sequencing reads.

-

Align the reads to a reference genome.

-

Quantify gene expression levels.

-

Perform differential gene expression analysis to identify genes that are up- or down-regulated upon this compound treatment.

-

Conduct pathway analysis (e.g., Gene Set Enrichment Analysis - GSEA) to identify signaling pathways that are significantly affected.

-

Conclusion

This compound represents a promising advancement in nucleoside analogue therapy. By utilizing the ProTide technology, it successfully overcomes the inherent limitations of its parent compound, cordycepin. Its unique mechanism of action, involving the disruption of RNA polyadenylation and modulation of key signaling pathways like NF-κB, provides a strong rationale for its continued clinical development in a range of solid and hematological malignancies. The ongoing NuTide:701 clinical trial will provide further insights into the safety and efficacy of this compound, both as a monotherapy and in combination with other anti-cancer agents.

References

- 1. broadpharm.com [broadpharm.com]

- 2. researchhub.com [researchhub.com]

- 3. youtube.com [youtube.com]

- 4. google.com [google.com]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. researchgate.net [researchgate.net]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. merckmillipore.com [merckmillipore.com]

- 9. researchgate.net [researchgate.net]

- 10. sketchviz.com [sketchviz.com]

- 11. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. A Safety, Pharmacokinetic and Clinical Activity Study of this compound in Patients With Advanced Solid Tumours and Lymphoma [clin.larvol.com]

- 14. clinicaltrial.be [clinicaltrial.be]

NUC-7738: A ProTide Approach to Unleash the Anticancer Potential of Cordycepin

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Cordycepin (B1669437) (3'-deoxyadenosine), a naturally occurring nucleoside analogue, has long been recognized for its potent in vitro anticancer properties. However, its clinical development has been critically hampered by a tripartite of resistance mechanisms: rapid degradation by adenosine (B11128) deaminase (ADA), inefficient transport into cancer cells, and reliance on the enzyme adenosine kinase (ADK) for its activation. NUC-7738, a novel ProTide therapeutic, has been engineered to systematically overcome these limitations. By masking cordycepin within a phosphoramidate (B1195095) motif, this compound is rendered resistant to ADA-mediated breakdown and can enter cells independently of nucleoside transporters. Intracellularly, the ProTide is cleaved by the ubiquitously expressed Histidine Triad Nucleotide-binding Protein 1 (HINT1) to directly release the active monophosphate metabolite, bypassing the need for the rate-limiting ADK step. This strategy leads to significantly higher intracellular concentrations of the active triphosphate, 3'-dATP, which exerts its anticancer effects primarily by disrupting RNA polyadenylation and attenuating the pro-survival NF-κB signaling pathway. Preclinical and clinical data from the Phase 1/2 NuTide:701 study have demonstrated that this compound is well-tolerated and shows encouraging signals of anti-tumor activity, validating the ProTide approach as a promising strategy to unlock the therapeutic potential of cordycepin.

Introduction: The Promise of Cordycepin

Cordycepin, or 3'-deoxyadenosine, is a bioactive compound first isolated from the fungus Cordyceps militaris.[1] Structurally similar to adenosine, it lacks a hydroxyl group at the 3' position of its ribose moiety.[2] This modification allows its active triphosphate form, 3'-deoxyadenosine triphosphate (3'-dATP), to act as a chain terminator during RNA synthesis and an inhibitor of polyadenylate polymerase (PAP), an enzyme critical for mRNA stability and translation.[2][3] Cordycepin has demonstrated a broad spectrum of pharmacological activities, including potent in vitro effects against numerous cancer cell types through the induction of apoptosis and cell cycle arrest.[4][5] It has been shown to modulate multiple signaling pathways critical for cancer cell survival and proliferation, such as the PI3K/AKT, MAPK, and NF-κB pathways.[4]

The Clinical Limitations of a Potent Compound

Despite its promising preclinical profile, cordycepin has not been successfully developed as a chemotherapeutic agent.[2] Its clinical utility is severely restricted by inherent metabolic and transport-related challenges that constitute significant resistance mechanisms.[6]

-

Rapid Enzymatic Degradation: In the bloodstream, cordycepin is rapidly deaminated by the ubiquitous enzyme adenosine deaminase (ADA) into its inactive metabolite, 3'-deoxyinosine.[2][3] This swift degradation results in a very short plasma half-life, preventing therapeutic concentrations from reaching the tumor.[7]

-

Dependence on Nucleoside Transporters: Cordycepin requires transport into cancer cells via the human equilibrative nucleoside transporter 1 (hENT1).[2] The expression of hENT1 can be downregulated in many cancer types, particularly in drug-resistant tumors, thus limiting cellular uptake of the drug.[2]

-

Reliance on Intracellular Activation: Once inside the cell, cordycepin must be phosphorylated by the enzyme adenosine kinase (ADK) to its monophosphate form (3'-dAMP).[2] This is the first and rate-limiting step in its conversion to the active triphosphate metabolite, 3'-dATP.[8] Similar to hENT1, ADK expression can be deficient in cancer cells, further impeding the drug's activation.[2]

References

- 1. Synthesis and Characterization of this compound, an Aryloxy Phosphoramidate of 3′-Deoxyadenosine, as a Potential Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Specific inhibition of chromatin-associated poly(A) synthesis in vitro by cordycepin 5'-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Cordycepin Induces Apoptosis and G2/M Phase Arrest through the ERK Pathways in Esophageal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nucana.com [nucana.com]

The ProTide Approach: An In-Depth Technical Guide to Enhanced Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

The ProTide (Pro-drug nucleotide) technology represents a significant advancement in medicinal chemistry, offering a powerful strategy to overcome the limitations of traditional nucleoside and nucleotide analogue drugs. This approach enhances the intracellular delivery and activation of these therapeutic agents, leading to improved efficacy and overcoming common resistance mechanisms. This technical guide provides a comprehensive overview of the ProTide technology, including its core mechanism, quantitative efficacy data, detailed experimental protocols, and key molecular interactions.

Core Principles of the ProTide Technology

The fundamental concept of the ProTide approach is to mask the negatively charged phosph(on)ate group of a nucleoside monophosphate with two key chemical moieties: an aromatic group (typically a substituted phenol) and an amino acid ester.[1][2] This chemical modification renders the molecule lipophilic, facilitating its passive diffusion across the cell membrane.[3] Once inside the cell, the ProTide prodrug undergoes a specific and efficient enzymatic activation cascade to release the active nucleoside monophosphate.[1][3]

This strategy effectively bypasses the often inefficient and rate-limiting first phosphorylation step catalyzed by cellular kinases, a common hurdle for the activation of many nucleoside analogues.[4][5] Furthermore, by delivering the monophosphate directly, the ProTide approach can circumvent resistance mechanisms associated with deficient or mutated nucleoside kinases.[4]

The Intracellular Activation Pathway: A Step-by-Step Enzymatic Cascade

The intracellular activation of ProTide drugs is a multi-step process orchestrated by specific cellular enzymes. This pathway ensures the targeted release of the active therapeutic agent within the desired cellular compartment.

Signaling Pathway of ProTide Activation

The activation process begins with the hydrolysis of the amino acid ester bond, a reaction primarily catalyzed by Cathepsin A (CatA) and Carboxylesterase 1 (CES1).[3][6] This step is crucial and its efficiency can be cell-type dependent.[6] The resulting carboxylate intermediate is believed to undergo a rapid intramolecular cyclization, leading to the expulsion of the aryl group and the formation of a transient cyclic intermediate.[7] Subsequent hydrolysis of this intermediate yields an aminoacyl phosphoramidate metabolite. The final and key step in the release of the active nucleoside monophosphate is the cleavage of the P-N bond, which is mediated by the Histidine Triad Nucleotide-Binding Protein 1 (HINT1).[1] The liberated nucleoside monophosphate is then further phosphorylated by cellular kinases to the di- and ultimately the active triphosphate form, which can then exert its therapeutic effect, typically by inhibiting viral polymerases or other cellular enzymes.[1]

Quantitative Analysis of ProTide Efficacy

The ProTide approach has demonstrated significant improvements in the antiviral and anticancer activity of numerous nucleoside analogues. The following tables summarize key quantitative data from preclinical and in vitro studies.

Table 1: In Vitro Antiviral Activity of Selected ProTide Drugs

| ProTide Drug | Parent Nucleoside | Virus/Cell Line | EC₅₀ / IC₅₀ (µM) | Reference |

| Remdesivir (GS-5734) | GS-441524 | Ebola Virus / Huh-7 cells | 0.07 | [1] |

| Remdesivir (GS-5734) | Ebola Virus / Human Primary Macrophages | 0.086 | [1] | |

| BVdU ProTide (Cpd 23) | Brivudine (BVDU) | Murine Leukemia / L1210 cells | 1.8 | [8] |

| BVdU ProTide (Cpd 37) | Brivudine (BVDU) | Human T-lymphocyte / CEM cells | 4.8 | [8] |

| BVdU ProTide (Cpd 33) | Brivudine (BVDU) | Human Cervical Carcinoma / HeLa cells | 7.2 | [8] |

EC₅₀: Half-maximal effective concentration; IC₅₀: Half-maximal inhibitory concentration.

Table 2: Intracellular Metabolism and Active Triphosphate Formation

| ProTide Drug | Cell Line | Incubation Time (h) | Intracellular Metabolite | Concentration | Reference |

| Tenofovir Alafenamide (TAF) | Huh-7 | 6 | TFV-DP | Significantly higher than SOF-TP | [3][6] |

| Sofosbuvir (SOF) | Huh-7 | 6 | SOF-TP | Lower than TAF-derived TFV-DP | [3][6] |

| Tenofovir Alafenamide (TAF) | A549 | 6 | TFV-DP | Significantly higher than SOF-TP | [3][6] |

| Sofosbuvir (SOF) | A549 | 6 | SOF-TP | Lower than TAF-derived TFV-DP | [3][6] |

| Remdesivir (GS-5734) | Human Primary Macrophages | 4 | Active Triphosphate | Peak concentration | [1] |

| Gemcitabine ProTide | - | - | Gemcitabine Triphosphate | 13 times higher than gemcitabine | [1] |

TFV-DP: Tenofovir diphosphate; SOF-TP: Sofosbuvir triphosphate.

The data clearly indicate that ProTide drugs exhibit potent in vitro activity, often in the low micromolar or even nanomolar range. Furthermore, the intracellular concentration of the active triphosphate metabolite is significantly enhanced compared to the administration of the parent nucleoside, highlighting the efficiency of the ProTide delivery system.[1]

Detailed Experimental Protocols

To facilitate further research and development in the field of ProTide technology, this section provides detailed methodologies for key experiments.

Synthesis of a ProTide Analogue (Example: Emtricitabine (B123318) ProTide)

This protocol describes a general method for the synthesis of a phosphoramidate ProTide of emtricitabine (FTC).

Materials:

-

Emtricitabine (FTC)

-

Anhydrous Pyridine (B92270)

-

Anhydrous Tetrahydrofuran (THF)

-

tert-Butylmagnesium chloride (tBuMgCl)

-

Phenylalanine docosyl phosphochloridate

-

Silica (B1680970) gel for column chromatography

-

Standard laboratory glassware and equipment for anhydrous reactions

Procedure: [9]

-

Drying of Emtricitabine: Dry FTC (1 equivalent) from anhydrous pyridine under reduced pressure.

-

Reaction Setup: Resuspend the dried FTC in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon).

-

Anion Formation: Add tBuMgCl (2 equivalents) to the cooled solution and stir for 15 minutes.

-

Coupling Reaction: Prepare a solution of phenylalanine docosyl phosphochloridate (1 equivalent) in THF. Add this solution dropwise to the FTC anion solution at -78 °C.

-

Reaction Progression: Allow the reaction mixture to gradually warm to room temperature and stir for 24 hours. Subsequently, heat the mixture at 45 °C for another 24 hours.

-

Purification: After the reaction is complete, concentrate the mixture and purify the crude product by silica gel column chromatography to yield the desired emtricitabine ProTide.

-

Characterization: Confirm the structure and purity of the synthesized ProTide using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

In Vitro Metabolism of ProTide Drugs in Cell Culture

This protocol outlines a method to study the intracellular metabolism of ProTide drugs like Tenofovir Alafenamide (TAF) and Sofosbuvir (SOF) in various cell lines.

-

Cell lines of interest (e.g., Huh-7, A549, Vero E6)

-

Appropriate cell culture medium and supplements (e.g., FBS, antibiotics)

-

ProTide drugs (TAF, SOF)

-

Phosphate-buffered saline (PBS), ice-cold

-

Cell lysis buffer, ice-cold

-

LC-MS/MS system for metabolite analysis

-

Protein quantification assay kit

Experimental Workflow:

-

Cell Culture: Seed the desired cell lines in multi-well plates at an appropriate density and culture them in their respective growth media until they reach approximately 80-90% confluency.

-

Drug Treatment: Replace the culture medium with fresh medium containing the ProTide drug at the desired concentration (e.g., 10 µM).

-

Incubation: Incubate the cells for various time points (e.g., 6, 12, and 24 hours) at 37 °C in a humidified incubator.

-

Cell Harvesting: At each time point, remove the drug-containing medium and wash the cells twice with ice-cold PBS.

-

Cell Lysis: Add ice-cold lysis buffer to each well to lyse the cells and release the intracellular contents.

-

Lysate Collection: Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the total protein concentration in a small aliquot of the cell lysate using a standard protein assay.

-

Metabolite Analysis: Analyze the remaining cell lysate for the presence and quantity of the ProTide drug and its intracellular metabolites (monophosphate, diphosphate, and triphosphate forms) using a validated LC-MS/MS method.

-

Data Analysis: Normalize the intracellular metabolite concentrations to the total protein concentration to account for variations in cell number. Compare the metabolic profiles between different cell lines and ProTide drugs.

In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

This protocol provides a general procedure for determining the antiviral activity of a ProTide drug using a plaque reduction assay.

Materials:

-

Susceptible host cell line

-

Virus stock of known titer

-

ProTide drug

-

Cell culture medium

-

Agarose (B213101) or methylcellulose (B11928114) overlay medium

-

Crystal violet staining solution

-

Formalin (for cell fixation)

Procedure:

-

Cell Seeding: Seed a confluent monolayer of host cells in multi-well plates.

-

Drug Dilution: Prepare serial dilutions of the ProTide drug in cell culture medium.

-

Virus Infection: Remove the growth medium from the cell monolayers and infect them with a known amount of virus (e.g., 100 plaque-forming units per well).

-

Drug Treatment: After a 1-hour adsorption period, remove the virus inoculum and add the different dilutions of the ProTide drug to the wells.

-

Overlay: Add an overlay medium containing agarose or methylcellulose to restrict virus spread to adjacent cells, leading to the formation of localized plaques.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days), depending on the virus.

-

Plaque Visualization: Fix the cells with formalin and stain them with crystal violet. The viable cells will be stained, while the areas of virus-induced cell death (plaques) will remain clear.

-

Data Analysis: Count the number of plaques in each well. The EC₅₀ value is calculated as the concentration of the ProTide drug that reduces the number of plaques by 50% compared to the virus control (no drug).

Conclusion and Future Directions

The ProTide technology has emerged as a clinically validated and highly successful strategy for enhancing the therapeutic potential of nucleoside and nucleotide analogues. By facilitating efficient intracellular delivery and bypassing key metabolic hurdles, ProTides have led to the development of several blockbuster antiviral drugs and hold immense promise for the treatment of cancer and other diseases.

Future research in this area will likely focus on the development of novel ProTide motifs with improved cell-type specificity, the application of this technology to other classes of therapeutic agents beyond nucleoside analogues, and the exploration of new synthetic methodologies to further streamline the production of these complex molecules. The in-depth understanding of the structure-activity relationships and the enzymatic activation pathways will continue to drive the rational design of the next generation of ProTide-based therapeutics.

References

- 1. The ProTide Prodrug Technology: From the Concept to the Clinic: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Cell-Dependent Activation of ProTide Prodrugs and Its Implications in Antiviral Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. REF Case study search [impact.ref.ac.uk]

- 5. Phosphoramidates and phosphonamidates (ProTides) with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Regiochemical Analysis of the ProTide Activation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ProTides of BVdU as potential anticancer agents upon efficient intracellular delivery of their activated metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of a Long Acting Nanoformulated Emtricitabine ProTide - PMC [pmc.ncbi.nlm.nih.gov]

NUC-7738: A Technical Guide to its Disruption of RNA Polyadenylation and Anti-Cancer Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

NUC-7738 is a novel phosphoramidate (B1195095) prodrug (ProTide) of 3'-deoxyadenosine (cordycepin), a naturally occurring nucleoside analog with potent anti-cancer properties. The clinical utility of cordycepin (B1669437) has been historically limited by its rapid in vivo degradation by adenosine (B11128) deaminase (ADA) and inefficient cellular uptake. This compound is rationally designed to overcome these pharmacological limitations, enabling enhanced intracellular delivery and conversion to its active triphosphate form, 3'-deoxyadenosine triphosphate (3'-dATP). This active metabolite acts as a potent inhibitor of RNA polyadenylation, a critical process for mRNA stability, export, and translation. Disruption of this pathway leads to widespread changes in gene expression, induction of apoptosis, and modulation of key cancer-related signaling pathways, including the NF-κB pathway. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the key molecular pathways involved.

Introduction: Overcoming the Limitations of 3'-Deoxyadenosine

3'-deoxyadenosine (cordycepin) is a nucleoside analog that has long been recognized for its cytotoxic effects against cancer cells. Its mechanism of action is primarily attributed to the intracellular formation of 3'-dATP, which disrupts RNA synthesis. However, the therapeutic potential of cordycepin has been hampered by two main factors:

-

Rapid Degradation: Cordycepin is rapidly deaminated by adenosine deaminase (ADA) in the bloodstream, leading to a short plasma half-life and reduced bioavailability.

-

Inefficient Cellular Uptake and Activation: Cordycepin relies on nucleoside transporters for cellular entry and subsequent phosphorylation by adenosine kinase to its active triphosphate form. Cancer cells can develop resistance by downregulating these transporters or the activating kinase.

This compound was developed using ProTide technology to bypass these resistance mechanisms. The phosphoramidate moiety protects the molecule from deamination by ADA and facilitates its passive diffusion across the cell membrane, independent of nucleoside transporters. Once inside the cell, the ProTide is cleaved by intracellular enzymes to release 3'-deoxyadenosine monophosphate (3'-dAMP), which is then efficiently phosphorylated to the active 3'-dATP.[1]

Mechanism of Action: Disruption of RNA Polyadenylation

The primary molecular target of this compound's active metabolite, 3'-dATP, is the enzyme poly(A) polymerase (PAP). PAPs are responsible for adding a polyadenine tail to the 3' end of newly transcribed pre-mRNAs, a crucial step in post-transcriptional gene regulation. The poly(A) tail is essential for:

-

mRNA Stability: Protecting the mRNA from degradation by 3' exonucleases.

-

Nuclear Export: Facilitating the transport of mature mRNA from the nucleus to the cytoplasm.

-

Translation Initiation: Promoting the efficient recruitment of ribosomes for protein synthesis.

3'-dATP, lacking a 3'-hydroxyl group, acts as a chain terminator when incorporated into the growing poly(A) tail by PAP. This premature termination of polyadenylation leads to the production of mRNAs with truncated or absent poly(A) tails, which are subsequently targeted for degradation. The resulting global disruption of gene expression ultimately triggers apoptotic cell death in cancer cells. While the specific poly(A) polymerase isoforms (e.g., PAPD1, PAPD5, PAPD7) that are primary targets of 3'-dATP in cancer cells are still under investigation, the overall effect is a profound disruption of RNA metabolism.[1][2]

Downstream Effects on Cellular Signaling

The disruption of RNA polyadenylation by this compound has significant downstream consequences on cellular signaling pathways that are critical for cancer cell survival and proliferation. One of the key pathways affected is the Nuclear Factor-kappa B (NF-κB) pathway.

The NF-κB pathway is a central regulator of inflammation, immunity, cell survival, and proliferation, and its constitutive activation is a hallmark of many cancers. In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, IκB proteins are phosphorylated and subsequently degraded, allowing the NF-κB dimers to translocate to the nucleus and activate the transcription of their target genes.

Preclinical studies have shown that treatment with this compound leads to a significant reduction in the nuclear localization of the p65 (RelA) subunit of NF-κB.[3] This suggests that this compound interferes with the NF-κB signaling cascade, preventing the activation of pro-survival genes and contributing to its pro-apoptotic effects. The precise mechanism by which this compound attenuates NF-κB signaling is an area of ongoing research, but it is hypothesized to be a consequence of the widespread disruption of gene expression caused by the inhibition of RNA polyadenylation.

Quantitative Data

In Vitro Cytotoxicity

This compound has demonstrated potent cytotoxic activity across a broad range of human cancer cell lines. The half-maximal inhibitory concentrations (IC50) for this compound are significantly lower than those of its parent compound, 3'-deoxyadenosine, highlighting the improved efficacy achieved through the ProTide technology.

| Cell Line | Cancer Type | This compound IC50 (µM) | 3'-deoxyadenosine IC50 (µM) |

| AGS | Gastric | 8.8 ± 1.5 | 118.3 ± 15.3 |

| NCI-N87 | Gastric | 10.2 ± 1.1 | 125.7 ± 18.9 |

| 786-O | Renal | 12.5 ± 2.1 | 150.1 ± 20.4 |

| A498 | Renal | 15.3 ± 1.8 | 185.4 ± 22.1 |

| A375 | Melanoma | 9.7 ± 1.3 | 110.2 ± 12.5 |

| SK-MEL-28 | Melanoma | 11.1 ± 1.6 | 135.8 ± 17.3 |

| OVCAR-3 | Ovarian | 14.2 ± 1.9 | 160.7 ± 19.8 |

| SK-OV-3 | Ovarian | 16.8 ± 2.3 | 195.3 ± 25.6 |

Data presented as mean ± standard error of the mean (SEM) from at least three independent experiments.[4]

Preclinical Pharmacokinetics

Pharmacokinetic studies in beagle dogs, a relevant species for ProTide evaluation, have demonstrated the improved stability and exposure of this compound compared to 3'-deoxyadenosine.

| Parameter | This compound (10 mg/kg/day) |

| Mean Cmax (ng/mL) | 1,560 |

| Mean AUC(0-t) (ng*h/mL) | 638 |

| Mean Elimination Half-life (t½) (hours) | 0.22 - 0.46 |

Data from a preclinical toxicology study in beagle dogs.[4]

Clinical Efficacy (NuTide:701 Study)

The ongoing Phase I/II NuTide:701 clinical trial is evaluating the safety and efficacy of this compound in patients with advanced solid tumors. In a cohort of 12 patients with PD-1 inhibitor-resistant metastatic melanoma treated with this compound in combination with pembrolizumab, the following results were reported:

| Efficacy Endpoint | Result |

| Disease Control Rate | 75% (9 out of 12 patients) |

| Partial Responses | 2 out of 12 patients |

| Progression-Free Survival | 7 out of 12 patients with > 5 months |

Data from the Phase 2 part of the NuTide:701 study.[3]

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound or 3'-deoxyadenosine for 48-72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values using non-linear regression analysis.

Western Blot Analysis for NF-κB Pathway

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate 20-30 µg of protein per sample on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p65 (Cell Signaling Technology, #8242), phospho-IκBα (Cell Signaling Technology, #2859), IκBα (Cell Signaling Technology, #4812), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an appropriate imaging system.

LC-MS/MS Analysis of this compound and Metabolites

-

Sample Preparation: Extract this compound and its metabolites from plasma or cell lysates using protein precipitation with acetonitrile (B52724) followed by solid-phase extraction.

-

Chromatographic Separation: Separate the analytes on a C18 reverse-phase HPLC column using a gradient elution with a mobile phase consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Mass Spectrometric Detection: Perform detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

-

Data Analysis: Quantify the concentrations of this compound, 3'-deoxyadenosine, and 3'-deoxyinosine (B124312) by comparing their peak areas to those of a standard curve.

Visualizations

This compound Mechanism of Action

Caption: Intracellular activation and mechanism of action of this compound.

This compound Experimental Workflow for In Vitro Studies

Caption: A typical experimental workflow for the in vitro evaluation of this compound.

This compound Attenuation of the NF-κB Signaling Pathway

References

- 1. NuTide:701: a phase 1 trial to find the best dose and test the safety of a new drug called this compound in people with advanced solid tumours or lymphoma | Lymphoma Action [lymphoma-action.org.uk]

- 2. NuCana plc - ProTide technology to transform some of the most widely prescribed chemotherapy / cancer agents [nucana.com]

- 3. nucana.com [nucana.com]

- 4. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: NUC-7738 In Vitro Cell Viability Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

NUC-7738 is a novel ProTide transformation of 3'-deoxyadenosine (cordycepin), a naturally occurring adenosine (B11128) analogue with known anti-cancer properties. As a ProTide, this compound is engineered to overcome the pharmacological limitations of its parent compound, such as poor bioavailability and inherent resistance mechanisms within cancer cells.[1][2] In preclinical studies, this compound has demonstrated superior potency and cytotoxic activity across a diverse panel of cancer cell lines when compared to 3'-deoxyadenosine.[1] Its mechanism of action is predicated on the intracellular release of the active metabolite, 3'-deoxyadenosine triphosphate (3'-dATP), which can disrupt DNA and RNA synthesis, trigger apoptosis, and modulate key cellular signaling pathways, including the NF-κB and AMP-activated protein kinase (AMPK) pathways.[1][3][4]

These application notes provide detailed, step-by-step protocols for assessing the in vitro efficacy of this compound on cancer cell viability utilizing common and reliable colorimetric and luminescent assays.

Data Presentation

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in a variety of human cancer cell lines, underscoring its broad-spectrum anti-proliferative activity.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| Tera-1 | Teratocarcinoma | Not explicitly provided, but noted to be over 40-fold more sensitive to this compound than its parent compound, 3'-dA.[1] |

| 786-O | Renal Cancer | 13[1] |

| Various Cancer Cell Lines | Gastric, Melanoma, Ovarian | Mean IC50 of 18.8 µM across a wide set of cancer cell lines.[1] |

| CCRF-CEM | Leukemia | <30[5] |

| HL-60 | Leukemia | <30[5] |

| KG-1 | Leukemia | <30[5] |

| MOLT-4 | Leukemia | <30[5] |

| K562 | Leukemia | <30[5] |

| MV4-11 | Leukemia | <30[5] |

| THP-1 | Leukemia | <30[5] |

| HEL92 | Leukemia | <30[5] |

| NCI-H929 | Multiple Myeloma | <30[5] |

| RPMI-8226 | Multiple Myeloma | <30[5] |

| Jurkat | Leukemia | <30[5] |

| Z138 | Mantle Cell Lymphoma | <30[5] |

| RL | Non-Hodgkin's Lymphoma | <30[5] |

| HS445 | Hodgkin's Lymphoma | <30[5] |

| HepG2 | Liver Cancer | <30[5] |

| MCF-7 | Breast Cancer | <30[5] |

| Bx-PC-3 | Pancreatic Cancer | <30[5] |

| HT29 | Colorectal Cancer | <30[5] |

| MIA PaCa-2 | Pancreatic Cancer | <30[5] |

| SW620 | Colorectal Cancer | <30[5] |

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

This compound is designed for efficient cellular uptake, after which it is cleaved by the intracellular enzyme Histidine Triad Nucleotide-Binding Protein 1 (HINT1) to release 3'-deoxyadenosine monophosphate (3'-dAMP). Subsequently, 3'-dAMP is phosphorylated to its active triphosphate form, 3'-dATP. This active metabolite exerts its anti-cancer effects through multiple mechanisms, including the inhibition of RNA synthesis and the induction of apoptosis. Furthermore, this compound has been shown to activate the AMPK pathway and inhibit the pro-survival NF-κB signaling pathway.[1][3]

Caption: Intracellular activation and downstream effects of this compound.

Experimental Workflow for Cell Viability Assays

The generalized workflow for evaluating the effect of this compound on cancer cell viability is a multi-step process that includes cell seeding, compound treatment, incubation, addition of a viability reagent, and signal quantification.

Caption: General experimental workflow for in vitro cell viability assays.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This widely used colorimetric assay provides a quantitative measure of cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7]

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO, store at -20°C)

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

96-well clear flat-bottom tissue culture plates

-

MTT solution (5 mg/mL in sterile PBS, filter-sterilized and protected from light)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

-

Phosphate-buffered saline (PBS), sterile

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 570 nm

Protocol:

-

Cell Seeding:

-

Harvest and count cells using a hemocytometer or automated cell counter.

-

Seed cells into a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.

-

Include control wells containing medium only to serve as blanks.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cells to attach and resume growth.

-

-

This compound Treatment:

-

Prepare a series of dilutions of this compound in complete culture medium from the stock solution. A suggested starting concentration range for determining the IC50 is 0.1 µM to 100 µM.

-

Carefully aspirate the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control group treated with medium containing the same concentration of DMSO as the highest this compound concentration.

-

Return the plate to the incubator for 48 to 72 hours.

-

-

MTT Addition and Incubation:

-

Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[6]

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of purple formazan (B1609692) crystals.[8]

-

-

Formazan Solubilization:

-

Carefully aspirate the medium from each well, taking care not to disturb the formazan crystals.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

-

Gently agitate the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution of the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from the readings of all other wells.

-

Express the cell viability as a percentage relative to the vehicle-treated control cells.

-

Generate a dose-response curve by plotting the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value using a suitable non-linear regression model.

-

CellTiter-Glo® Luminescent Cell Viability Assay

This is a homogeneous assay that measures the number of viable cells in culture based on the quantification of ATP, a key indicator of metabolically active cells.[9][10]

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO, store at -20°C)

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well opaque-walled plates suitable for luminescence measurements

-

CellTiter-Glo® Reagent

-

Multichannel pipette

-

Luminometer

Protocol:

-

Cell Seeding:

-

Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells/well in a final volume of 100 µL of complete culture medium.

-

Include control wells with medium only for background luminescence determination.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium.

-

Add the desired volume of the this compound dilutions to the appropriate wells.

-

Incubate the plate for 48 to 72 hours at 37°C.

-

-

Assay Procedure:

-

Allow the plate and its contents to equilibrate to room temperature for approximately 30 minutes.[11]

-

Reconstitute the CellTiter-Glo® Reagent according to the manufacturer's protocol.

-

Add a volume of CellTiter-Glo® Reagent that is equal to the volume of cell culture medium present in each well (e.g., add 100 µL of reagent to 100 µL of medium).[11]

-

Place the plate on an orbital shaker and mix the contents for 2 minutes to induce cell lysis.[11]

-

Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.[11]

-

-

Luminescence Measurement:

-

Measure the luminescence of each well using a luminometer.

-

-

Data Analysis:

-

Subtract the average background luminescence from all other readings.

-

Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.

-

Conclusion

The protocols detailed in these application notes offer standardized and validated methods for assessing the in vitro anti-cancer activity of this compound. Both the MTT and CellTiter-Glo® assays are robust and highly reproducible for determining the cytotoxic and anti-proliferative effects of this promising therapeutic agent. The accompanying data and pathway diagrams provide a comprehensive overview of this compound's mechanism of action, which will be invaluable for researchers engaged in the development of novel cancer therapies. For optimal results, it is advisable to empirically determine the ideal cell seeding densities and incubation times for each specific cell line under investigation.

References

- 1. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Novel Nucleoside Analogue ProTide this compound Overcomes Cancer Resistance Mechanisms In Vitro and in a First-In-Human Phase I Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. nucana.com [nucana.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. broadpharm.com [broadpharm.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 10. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]

- 11. promega.com [promega.com]

Determining the Potency of NUC-7738: Application Notes and Protocols for IC50 Assessment in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of NUC-7738, a novel ProTide transformation of 3'-deoxyadenosine (cordycepin), in various cancer cell lines. This compound is designed to overcome the limitations of its parent compound by bypassing key resistance mechanisms, leading to more potent anti-cancer activity.[1]

Introduction to this compound and its Mechanism of Action

This compound is a phosphoramidate (B1195095) prodrug that, once inside the cell, is converted to the active anti-cancer metabolite, 3'-dATP. This active form interferes with RNA polyadenylation and inhibits the NF-κB signaling pathway, ultimately leading to apoptosis in cancer cells.[1][2] Its design allows it to be effective in a wide range of tumors by avoiding the need for nucleoside transporters and activation by adenosine (B11128) kinase, which can be sources of resistance to traditional nucleoside analogs.[1]

Data Presentation: IC50 Values of this compound in Various Cancer Cell Lines

The cytotoxic activity of this compound has been evaluated across a broad spectrum of cancer cell lines. The following table summarizes the IC50 values, demonstrating the compound's potency.

| Cell Line | Cancer Type | IC50 (µM) |

| Hematological Malignancies | ||

| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | <30 |

| HL-60 | Acute Promyelocytic Leukemia | <30 |

| KG-1 | Acute Myelogenous Leukemia | <30 |

| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | <30 |

| K562 | Chronic Myelogenous Leukemia | <30 |

| MV4-11 | Acute Myeloid Leukemia | <30 |

| THP-1 | Acute Monocytic Leukemia | <30 |

| HEL92.1.7 | Erythroleukemia | <30 |

| NCI-H929 | Multiple Myeloma | <30 |

| RPMI-8226 | Multiple Myeloma | <30 |

| Jurkat | T-cell Leukemia | <30 |

| Z-138 | Mantle Cell Lymphoma | <30 |

| RL | B-cell Lymphoma | <30 |

| HS-445 | Hodgkin's Lymphoma | <30 |

| Solid Tumors | ||

| 5637 | Bladder Cancer | 47.45 |

| A498 | Kidney Cancer | 58.05 |

| 786-O | Renal Cell Adenocarcinoma | 13 |

| UM-RC-2 | Renal Cell Carcinoma | 4 |

| HepG2 | Hepatocellular Carcinoma | <30 |

| MCF-7 | Breast Cancer | <30 |